molecular formula C15H24O8 B3049605 Tetraethyl 1,1,3,3-propanetetracarboxylate CAS No. 2121-66-6

Tetraethyl 1,1,3,3-propanetetracarboxylate

Cat. No. B3049605
CAS RN: 2121-66-6
M. Wt: 332.35 g/mol
InChI Key: KSXISDYTRDNZLB-UHFFFAOYSA-N
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Description

Tetraethyl 1,1,3,3-propanetetracarboxylate is a chemical compound with the linear formula C15H24O8 . It has been used in the synthesis of polyamide dendrimers .


Synthesis Analysis

The synthesis of Tetraethyl 1,1,3,3-propanetetracarboxylate involves a reaction between the substituted malonic ester and methylene bromide . The product is further modified through the reaction of 1,6-diaminohexane to prepare the core of the dendrimer .


Molecular Structure Analysis

The molecular structure of Tetraethyl 1,1,3,3-propanetetracarboxylate is represented by the linear formula C15H24O8 . Its molecular weight is 332.354 .


Chemical Reactions Analysis

In the synthesis of polyamide dendrimers, Tetraethyl 1,1,3,3-propanetetracarboxylate undergoes a series of reactions. Initially, it reacts with substituted malonic ester and methylene bromide. The product is then modified through the reaction of 1,6-diaminohexane .

Scientific Research Applications

1. Catalyst in Organic Synthesis

Tetraethyl 1,1,3,3-propanetetracarboxylate has been explored in the field of organic synthesis. For instance, it has been used in Brønsted acid-catalyzed Mukaiyama-Michael reactions, particularly for constructing quaternary carbon centers with excellent yields. The use of such compounds in synthesis provides a significant advantage due to their ability to facilitate reactions at low catalyst loadings (Takahashi, Yanai, & Taguchi, 2008).

2. Synthesis of Complex Organic Compounds

Another application of tetraethyl 1,1,3,3-propanetetracarboxylate is in the palladium-catalyzed synthesis of triaryl(heteroaryl)methanes, a process crucial for constructing complex organic molecules. This reaction enables the introduction of various aryl groups, thus facilitating the formation of molecules with specific properties for different applications (Zhang et al., 2017).

3. Electrohydrodimerization Processes

The compound has been studied in electrohydrodimerization processes, a type of electrolytic reaction. In these reactions, tetraethyl 1,1,3,3-propanetetracarboxylate plays a role in facilitating the formation of specific dimerized products, which are important in various chemical synthesis pathways (White, 2003).

4. Anodic Oxidation Studies

It is also involved in anodic oxidation studies. The electrolysis of compounds related to tetraethyl 1,1,3,3-propanetetracarboxylate leads to the formation of other complex molecules, providing insights into electrochemical processes and aiding in the development of new synthetic methods (Brettle & Parkin, 1967).

5. Phase Transfer Catalysis

6. Sol-Gel Processes

Additionally, this compound has been studied in sol-gel processes, particularly in the context of particle formation and hydrolysis reactions. These studies are crucial for understanding the formation and behavior of nanoparticles in various solvents, with implications for materials science and nanotechnology (Mine et al., 2005).

properties

IUPAC Name

tetraethyl propane-1,1,3,3-tetracarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O8/c1-5-20-12(16)10(13(17)21-6-2)9-11(14(18)22-7-3)15(19)23-8-4/h10-11H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXISDYTRDNZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(C(=O)OCC)C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80277430
Record name Tetraethyl 1,1,3,3-propanetetracarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetraethyl 1,1,3,3-propanetetracarboxylate

CAS RN

2121-66-6
Record name NSC2322
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2322
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tetraethyl 1,1,3,3-propanetetracarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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